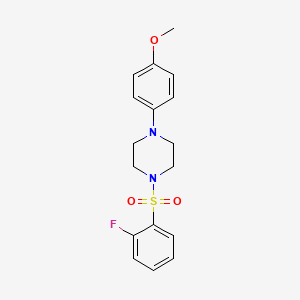

1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine” is a chemical compound that has been studied for its potential use in medical imaging . It is also known as [18F]DASA-23 .

Synthesis Analysis

The synthesis of [18F]DASA-23 involves the fluorination of 1-((2-fluoro-6-nitrophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine with K[18F]F/K2.2.2 in N,N-dimethylformamide at 110 °C for 20 minutes .Scientific Research Applications

Non-Invasive Measurement of Pyruvate Kinase M2 (PKM2)

This compound has been used in the development of [18 F]DASA-23 for the non-invasive measurement of PKM2, which is crucial in studying tumor glycolysis .

Aza-Michael Addition Reaction

It serves as a reagent to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction, which is a method used in organic synthesis .

Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives

The compound is utilized to prepare cyclic amine substituted Tröger’s base derivatives, which have potential applications in various fields including materials science and pharmaceuticals .

Synthesis of Functionalized Bis(mercaptoimidazolyl)borates

It is also involved in the synthesis of functionalized bis(mercaptoimidazolyl)borates by reacting with activated esters .

Mechanism of Action

Target of Action

The primary target of 1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine is Pyruvate Kinase M2 (PKM2) . PKM2 is an enzyme that plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate .

Mode of Action

The compound interacts with PKM2, an enzyme that catalyzes the final step in glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate

Biochemical Pathways

The compound affects the glycolytic pathway by interacting with PKM2 . This interaction influences the conversion of PEP to pyruvate, a critical step in glycolysis

Pharmacokinetics

It is mentioned that the compound can passively cross the blood-brain barrier, followed by rapid clearance from the brain . This suggests that the compound has good bioavailability in the brain.

Result of Action

Given its interaction with pkm2, it can be inferred that the compound may influence cellular metabolism by modulating the glycolytic pathway .

Future Directions

properties

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c1-23-15-8-6-14(7-9-15)19-10-12-20(13-11-19)24(21,22)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRCDNUZGYNONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)